molecular formula C10H16ClN3O B13623254 4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine

4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine

Cat. No.: B13623254
M. Wt: 229.71 g/mol
InChI Key: INXIQSMVZOXWKN-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Chloro Group: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the pyrazole ring and tetrahydrofuran-2-ylpropyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro group and the tetrahydrofuran moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazole: Lacks the amine group.

    1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine: Lacks the chloro group.

    4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-5-amine: Different position of the amine group.

Uniqueness

4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine is unique due to the presence of both the chloro group and the tetrahydrofuran moiety, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

4-chloro-1-[3-(oxolan-2-yl)propyl]pyrazol-3-amine

InChI

InChI=1S/C10H16ClN3O/c11-9-7-14(13-10(9)12)5-1-3-8-4-2-6-15-8/h7-8H,1-6H2,(H2,12,13)

InChI Key

INXIQSMVZOXWKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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